molecular formula C18H24N2O2 B13669134 tert-Butyl 4-(1H-indol-6-yl)piperidine-1-carboxylate

tert-Butyl 4-(1H-indol-6-yl)piperidine-1-carboxylate

Cat. No.: B13669134
M. Wt: 300.4 g/mol
InChI Key: IMULAGMFJNNKJW-UHFFFAOYSA-N
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Description

tert-Butyl 4-(1H-indol-6-yl)piperidine-1-carboxylate is an organic compound that features a piperidine ring and an indole ring, along with a tert-butyl ester group and a carboxylate functional group. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(1H-indol-6-yl)piperidine-1-carboxylate typically involves the reaction of 1H-indole with 1-(tert-butoxycarbonyl)piperidin-4-one. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed under acidic conditions to remove the Boc protecting group, yielding the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of commercially available starting materials and standard organic synthesis techniques, such as protection and deprotection of functional groups, to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(1H-indol-6-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced to modify the functional groups attached to the piperidine or indole rings.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indole or piperidine rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction can yield different piperidine derivatives.

Scientific Research Applications

tert-Butyl 4-(1H-indol-6-yl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(1H-indol-6-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, while the piperidine ring can modulate the compound’s overall activity. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 4-(1H-indol-6-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

tert-butyl 4-(1H-indol-6-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-18(2,3)22-17(21)20-10-7-13(8-11-20)15-5-4-14-6-9-19-16(14)12-15/h4-6,9,12-13,19H,7-8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMULAGMFJNNKJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC3=C(C=C2)C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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